molecular formula C19H17N3O2 B2776640 N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-24-1

N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2776640
CAS No.: 941928-24-1
M. Wt: 319.364
InChI Key: LSSQFLBWQDLLHM-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that features an indole moiety, a furo[3,2-b]pyridine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and furo[3,2-b]pyridine intermediates. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole oxides, while reduction of the carboxamide group can produce the corresponding amine derivatives.

Scientific Research Applications

N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can affect signaling pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
  • N-(2-(1H-indol-2-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
  • N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxylate

Uniqueness

N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of the indole and furo[3,2-b]pyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-indol-1-ylethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-7-17-15(21-13)12-18(24-17)19(23)20-9-11-22-10-8-14-4-2-3-5-16(14)22/h2-8,10,12H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSQFLBWQDLLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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